Scientific Field: Medicinal Chemistry and Drug Development.
Summary: 1-ethyl-3-methyl-1H-pyrazole hydrochloride is used as a reagent for the preparation of aminothiazoles, which act as γ-secretase modulators.
Experimental Procedure: The compound is incorporated into the synthesis of aminothiazoles.
Results: Aminothiazoles may have potential therapeutic applications related to γ-secretase modulation.
Scientific Field: Oncology and Hematology.
Summary: Researchers have explored 1-ethyl-3-methyl-1H-pyrazole hydrochloride as a potential JAK2 inhibitor for treating myeloproliferative disorders.
Experimental Procedure: The compound is tested for its inhibitory activity against JAK2.
Results: Inhibition of JAK2 may help manage myeloproliferative disorders.
Scientific Field: Biochemistry and Cell Signaling.
Summary: 1-ethyl-3-methyl-1H-pyrazole hydrochloride has been used in the synthesis of pyridine derivatives that act as inhibitors of TGF-β1 and active A signaling pathways.
Experimental Procedure: Researchers incorporate the compound into the synthesis of pyridine derivatives.
Scientific Field: Oncology and Drug Discovery.
Summary: Scientists have investigated 1-ethyl-3-methyl-1H-pyrazole hydrochloride analogues (similar compounds) as inhibitors of c-Met kinase, which is associated with cancer progression.
Experimental Procedure: The compound analogues are tested for their inhibitory activity against c-Met kinase.
Results: Inhibition of c-Met kinase may offer potential therapeutic benefits in cancer treatment.
Scientific Field: Organic Chemistry and Catalysis.
Summary: Researchers have synthesized 3-methyl-1-phenyl-1H-pyrazol-5-ol using 1-ethyl-3-methyl-1H-pyrazole hydrochloride with Nano-ZnO as a catalyst.
Experimental Procedure: The compound is involved in a condensation reaction with arylhydrazines to form the desired product.
Results: Successful synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using this method.
Summary: This compound serves as an important raw material and intermediate in organic synthesis.
Applications: It is used in various chemical reactions to create new compounds, including pharmaceuticals, agrochemicals, and dyestuffs.
Scientific Field: Organic Chemistry and Green Chemistry.
Summary: Researchers have developed an innovative protocol for pyrazole synthesis using Amberlyst-70 as a heterogeneous catalyst.
Experimental Procedure: The reaction benefits from the use of Amberlyst-70, which is resinous, nontoxic, thermally stable, and cost-effective. The protocol offers a simple reaction workup and eco-friendly attributes.
Results: This method provides an efficient way to synthesize pyrazoles.
1-Ethyl-3-methyl-1H-pyrazole hydrochloride is an organic compound with the molecular formula CHN·ClH and a molecular weight of approximately 161.63 g/mol. This compound is characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. It is commonly utilized in various biochemical applications and has garnered attention for its potential biological activities.
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that 1-ethyl-3-methyl-1H-pyrazole hydrochloride exhibits various biological activities, including:
The synthesis of 1-ethyl-3-methyl-1H-pyrazole hydrochloride can be achieved through several methods:
1-Ethyl-3-methyl-1H-pyrazole hydrochloride finds applications in several fields:
Studies on 1-ethyl-3-methyl-1H-pyrazole hydrochloride have revealed interactions with various biological molecules:
These interactions underscore its importance in biochemical research and therapeutic development.
Several compounds share structural similarities with 1-ethyl-3-methyl-1H-pyrazole hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-1-ethyl-3-methyl-1H-pyrazole | CHN | Contains an amino group at position 4, affecting its reactivity and biological activity. |
| 1-Ethyl-4-methyl-1H-pyrazole | CHN | Variation at position 4 leads to different properties and potential applications. |
| 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole | CHClN | Chloromethyl substitution at position 5 enhances reactivity towards nucleophiles. |
The uniqueness of 1-ethyl-3-methyl-1H-pyrazole hydrochloride lies in its specific substitution pattern on the pyrazole ring, which influences its biological activity and chemical reactivity compared to similar compounds. Its balance of hydrophobicity and reactivity makes it particularly suitable for various applications in pharmaceuticals and agrochemicals.